Cas no 300805-68-9 (Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide)
300805-68-9 structure
Product Name:Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Numero CAS:300805-68-9
MF:C16H13N3O2
MW:279.293323278427
CID:319418
PubChem ID:388108
Update Time:2025-04-19
Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
- N'-(2-oxoindol-3-yl)-2-phenylacetohydrazide
- benzeneacetic acid, 2-[(3E)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazide
- Benzeneacetic acid, 2-[(3Z)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazide
- N'-[(3E)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide
- N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide
- F0890-0033
- N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide
- NSC-682573
- SCHEMBL23483675
- 300805-68-9
- CHEMBL1822573
- N-[(Z)-(2-oxoindolin-3-ylidene)amino]-2-phenyl-acetamide
- DTXSID10420199
- BDBM50351711
- N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylacetohydrazide
- AKOS002968576
- N'~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-PHENYLACETOHYDRAZIDE
- 828250-96-0
- 828250-99-3
- (E)-N'-(2-oxoindolin-3-ylidene)-2-phenylacetohydrazide
- NCI60_029574
- N-[(2-hydroxy-1H-indol-3-yl)imino]-2-phenylacetamide
- NSC682573
- AB00672853-01
- AKOS000623391
- HMS1675H17
-
- Inchi: 1S/C16H13N3O2/c20-14(10-11-6-2-1-3-7-11)18-19-15-12-8-4-5-9-13(12)17-16(15)21/h1-9,17,21H,10H2/b19-18+
- Chiave InChI: ODEGIZBDYBJTTG-VHEBQXMUSA-N
- Sorrisi: OC1=C(C2C=CC=CC=2N1)/N=N/C(CC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 279.10089
- Massa monoisotopica: 279.100776666g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 393
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 77.8Ų
Proprietà sperimentali
- PSA: 71.09
Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide Letteratura correlata
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
300805-68-9 (Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso